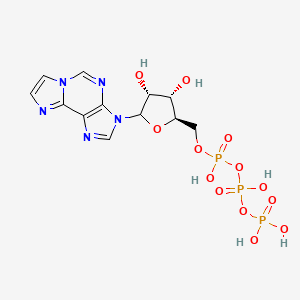

Etheno adenosine triphosphate

Description

Historical Development and Significance of Fluorescent Nucleotide Analogs in Biochemical Research

The journey to understanding the complex roles of nucleotides like ATP has been significantly advanced by the development of fluorescent nucleotide analogs. numberanalytics.com Since natural nucleobases are generally not fluorescent, researchers sought to create modified versions that could act as reporters without disrupting biological systems. nih.gov In 1969, a foundational study by Stryer on the emissive properties of formycin and 2-aminopurine (B61359) (2AP) demonstrated that these fluorescent analogs could be used to study the conformation and interactions of nucleic acids. nih.gov This opened the door to a new era of biochemical investigation.

A few years later, in 1972, Nelson J. Leonard and his team introduced ethenoadenine, a highly fluorescent purine (B94841) analog created by adding a two-carbon etheno bridge to the adenine (B156593) base. nih.govnih.gov This modification, forming an additional ring, was a significant breakthrough. nih.gov The development of etheno derivatives of adenosine (B11128), cytosine, and guanosine (B1672433) led to the synthesis of fluorescent versions of essential biomolecules like ATP and NAD+, further expanding the toolkit for biochemical studies. nih.gov These analogs have become powerful tools for probing DNA and RNA structure, dynamics, and their interactions with proteins, offering a more direct way to monitor biochemical reactions and binding events. researchgate.netcancer.gov The strength of these analogs lies in their structural similarity to their natural counterparts, which often allows them to be incorporated into biological pathways without causing significant perturbations. researchgate.net

Rationale for the Etheno Modification of Adenosine Triphosphate

The primary rationale for the etheno modification of ATP is to create a fluorescent version of this vital molecule. biolog.de ATP is the central energy currency in all known forms of life, fueling a vast array of cellular activities, from muscle contraction to DNA synthesis. wikipedia.org However, native ATP lacks intrinsic fluorescence, making it invisible in many experimental setups.

The etheno modification addresses this by introducing a fluorophore directly into the adenine base. Specifically, in 1,N⁶-ethenoadenosine-5'-O-triphosphate (ε-ATP), the N1 and N6 nitrogen atoms of the adenine ring are connected by an etheno bridge, creating a rigid, tricyclic system. biolog.de This structure is highly fluorescent, with an excitation maximum around 300 nm and an emission maximum around 415 nm. biolog.de

Crucially, this modification is often well-tolerated by the biological machinery that interacts with ATP. nih.gov Many ATP-dependent enzymes can recognize and bind ε-ATP, and in some cases, even hydrolyze it, albeit sometimes at different rates than the natural substrate. nih.govpnas.org This "isofunctional" characteristic allows ε-ATP to serve as a reporter, with changes in its fluorescence signal providing real-time information about its local environment, such as binding to a protein or changes in protein conformation. pnas.orgacs.org

Overview of ε-ATP's Utility in Elucidating ATP-Dependent Biological Processes

The utility of ε-ATP spans a wide range of biological investigations, providing detailed insights into processes that are fundamental to cellular life. Its applications are diverse, leveraging its fluorescent properties to monitor dynamic events at the molecular level.

Enzyme Kinetics and Conformation: ε-ATP has been instrumental in studying the kinetics and conformational changes of ATP-dependent enzymes. For example, it was used to enzymatically adenylylate glutamine synthetase. The fluorescence of the bound ε-AMP provided a direct probe to study ligand-induced conformational changes, revealing how the binding of different ions and inhibitors affects the enzyme's structure. pnas.orgnih.gov Similarly, studies on F1-ATPase have used ε-ATP to investigate the enzyme's rotational mechanism and asymmetric kinetics between ATP synthesis and hydrolysis. aps.org The quenching of ε-ATP fluorescence upon binding to myosin has also been used to probe the conformation of the active site. jenabioscience.com

Ion Channel Gating: The activation of P2X receptors, which are ATP-gated ion channels, has been explored using ε-ATP. nih.govuchicago.edu The binding of ATP to these receptors triggers the opening of an ion channel pore. nih.gov While ε-ATP analogs can act as agonists, their interactions help to delineate the structural requirements for receptor activation and have been valuable in pharmacological studies. nih.govthermofisher.com

Protein Dynamics and Assembly: The dynamics of cytoskeletal proteins have been a fertile ground for ε-ATP research. It has been used to study the exchange of nucleotides in actin filaments (F-actin), providing insights into the steady-state assembly and disassembly of these crucial structures. pnas.org The fluorescence signal of ε-ATP bound to actin changes upon polymerization or interaction with other proteins, allowing researchers to monitor these events in real time. pnas.org

Metabolism and Transport: ε-ATP is also used to track the metabolic fate of ATP. Studies on ecto-nucleotidases, enzymes that break down extracellular ATP, use ε-ATP to follow the entire degradation pathway from ε-ATP to ε-ADP, ε-AMP, and finally ε-adenosine. nih.govnih.gov This has been particularly useful in cancer research, where the metabolism of extracellular ATP by tumor-derived vesicles is linked to immune suppression. nih.gov Furthermore, the transport of ε-ATP across membranes, such as into chromaffin granules, has been visualized using flow cytometry. jenabioscience.com

Scope and Current Research Landscape of ε-ATP Studies

The research landscape for ε-ATP continues to expand, driven by its versatility and the ongoing need for sensitive probes in molecular and cellular biology. Current research leverages ε-ATP in established applications while also exploring new frontiers.

A significant area of contemporary research involves the study of purinergic signaling, particularly the role of extracellular ATP and its breakdown products in cell-to-cell communication. The use of ε-ATP to characterize the activity of ecto-nucleotidases on various cell types and on extracellular vesicles is a prominent example. nih.govnih.gov These studies are crucial for understanding the tumor microenvironment and developing potential cancer therapies. nih.gov

There is also a continued effort to develop new and improved fluorescent nucleotide probes. While ε-ATP is a workhorse in the field, researchers are synthesizing novel analogs with different fluorescent properties or improved specificity for certain enzymes. For instance, N²,N³-ε-ATP has been developed as a probe with distinct characteristics that is well-tolerated by proteins like the P2Y₁ receptor and NTPDases. nih.gov

Furthermore, ε-ATP remains a key tool in fundamental biophysical studies. It is used to investigate the intricate details of enzyme mechanisms, protein folding, and the dynamics of molecular motors. acs.orgaps.org As analytical techniques become more sensitive, the applications for ε-ATP in single-molecule studies and advanced imaging are likely to grow, promising even deeper insights into the ATP-dependent machinery of the cell. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

37482-17-0 |

|---|---|

Molecular Formula |

C12H16N5O13P3 |

Molecular Weight |

531.2 g/mol |

IUPAC Name |

[[(2R,3S,4R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H16N5O13P3/c18-8-6(3-27-32(23,24)30-33(25,26)29-31(20,21)22)28-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H,25,26)(H2,20,21,22)/t6-,8-,9-,12?/m1/s1 |

InChI Key |

BKQZGVPRPNNNDW-PUXKXDTASA-N |

SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Isomeric SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Synonyms |

epsilon ATP epsilon-ATP Ethenoadenosine Triphosphate Triphosphate, Ethenoadenosine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of ε Atp

Established Synthetic Pathways for 1,N6-Etheno-ATP

The primary and most established method for synthesizing ε-ATP involves the reaction of ATP with chloroacetaldehyde. This reaction leads to the formation of an etheno bridge across the N1 and N6 positions of the adenine (B156593) ring, creating a highly fluorescent tricyclic system.

The synthesis of ε-ATP is typically carried out by reacting ATP with an aqueous solution of chloroacetaldehyde. The reaction conditions, such as pH, temperature, and incubation time, are critical for optimizing the yield and purity of the final product. The reaction is generally performed in an aqueous buffer at a slightly acidic to neutral pH, often in the range of 4.0 to 6.5.

Optimization of the reaction involves a careful balance of these parameters. For instance, while higher temperatures can accelerate the reaction rate, they may also lead to the degradation of both the starting material and the product. Similarly, prolonged reaction times might increase the initial yield but can also result in the formation of unwanted byproducts. An optimal set of conditions often involves incubation at a moderately elevated temperature, for example, 37°C to 80°C, for several hours. The progress of the reaction can be monitored by observing the increase in fluorescence, a characteristic feature of the etheno-adduct formation.

| Parameter | Condition | Rationale |

| Reactants | ATP, Chloroacetaldehyde | Forms the etheno bridge on the adenine ring. |

| Solvent | Aqueous Buffer | Maintains stable pH and solubilizes reactants. |

| pH | 4.0 - 6.5 | Facilitates the reaction while minimizing ATP hydrolysis. |

| Temperature | 37°C - 80°C | Increases reaction rate; higher temperatures may cause degradation. |

| Time | Several hours | Allows for sufficient product formation. |

Following the synthesis, the reaction mixture contains unreacted ATP, ε-ATP, and other byproducts. Purification of ε-ATP is essential to ensure its suitability for experimental use. A common and effective method for purification is anion-exchange chromatography. This technique separates molecules based on their net negative charge. Since both ATP and ε-ATP are negatively charged due to their triphosphate chain, they bind to the positively charged resin of the chromatography column. Elution is typically achieved using a salt gradient (e.g., with NaCl or triethylammonium (B8662869) bicarbonate), where molecules with a weaker net charge elute first. Due to the modification of the adenine ring, ε-ATP may have a slightly different charge and elution profile compared to ATP, allowing for their separation.

The purity and identity of the synthesized ε-ATP are confirmed through various analytical techniques. High-performance liquid chromatography (HPLC) is a standard method to assess purity, with a typical purity of ≥95% being desirable for research applications nih.gov. Spectroscopic methods are used for characterization.

The synthesized ε-ATP exhibits distinct spectroscopic properties that are utilized for its characterization and in its subsequent applications. These properties are summarized in the table below.

| Property | Value |

| UV Absorbance Maximum (λmax) | 275 nm nih.govpnas.org |

| Molar Extinction Coefficient (ε) at λmax | 6000 L·mol-1·cm-1 (at pH 7.5) nih.gov |

| Fluorescence Excitation Maximum (λexc) | 300 nm nih.gov |

| Fluorescence Emission Maximum (λem) | 415 nm nih.gov |

Additional characterization can be performed using techniques such as thin-layer chromatography, infrared spectroscopy, and proton resonance spectroscopy to further confirm the structure of the synthesized product nih.govnih.gov.

Synthesis and Research Applications of Advanced ε-ATP Derivatives

To expand the utility of ε-ATP as a molecular probe, advanced derivatives have been synthesized. These derivatives often incorporate reactive functionalities that allow for covalent attachment to target proteins, providing a powerful tool for studying protein structure and function.

One of the most significant derivatives of ε-ATP is its 2',3'-dialdehyde form. This derivative is created by the oxidation of the ribose moiety of ε-ATP.

The synthesis of 2',3'-dialdehyde ethenoadenosine triphosphate (dial-ε-ATP) is achieved through the periodate (B1199274) oxidation of the cis-diol group in the ribose sugar of ε-ATP. This reaction cleaves the C2'-C3' bond of the ribose, converting the hydroxyl groups into highly reactive aldehyde functionalities. This modification transforms the ε-ATP molecule into a reactive probe capable of forming covalent bonds with nucleophilic residues in proteins.

The dialdehyde (B1249045) derivative of ε-ATP has proven to be an invaluable tool for the affinity labeling of ATP-binding sites in enzymes. The aldehyde groups can react with primary amine groups, such as the ε-amino group of lysine (B10760008) residues, which are often found in the active sites of ATP-utilizing enzymes. This reaction forms a Schiff base, which can be further stabilized by reduction with an agent like sodium borohydride (B1222165), resulting in a stable, covalent bond between the ε-ATP derivative and the enzyme.

This covalent labeling strategy has been successfully employed to study the catalytic sites of various enzymes. For instance, the 2',3'-dialdehyde derivative of ε-ATP was used to inactivate and label the F1-ATPase from beef liver mitochondria. The study revealed that the derivative binds to the catalytic site of the enzyme, and the fluorescence of the ethenoadenosine moiety served as a conformational probe to monitor changes in the active site region upon binding of other nucleotides nih.gov. This approach allows for the precise identification of amino acid residues within the ATP-binding site and provides insights into the enzyme's mechanism of action.

2-Aza-1,N6-Etheno Adenosine (B11128) Triphosphate

2-Aza-1,N6-etheno adenosine triphosphate (2-aza-ε-ATP) is a fluorescent analog of ATP that has been instrumental in probing the active sites of various enzymes. Its synthesis and unique interactions with biological systems have been a subject of considerable research.

The synthesis of the 2-aza-ε-adenosine nucleoside is a key step in producing 2-aza-ε-ATP. It is synthesized by treating 1,N6-ethenoadenosine with an alkali, followed by nitrosation. nih.govnih.gov During this process, the mechanism involves deformylation exclusively at the C-2 position of the purine (B94841) ring system. nih.govnih.gov This results in the substitution of the carbon atom at the 2-position with a nitrogen atom, creating the "2-aza" modification.

This alteration in the purine ring system, specifically the introduction of nitrogen at the C-2 position, modifies the electronic and steric properties of the molecule. The resulting tricyclic structure is a fluorescent nucleoside that can then be enzymatically or chemically phosphorylated to yield 2-aza-ε-ATP. This modified ring system retains the etheno bridge, which is responsible for its characteristic fluorescence, with an excitation maximum at 358 nm and an emission maximum at 494 nm. nih.govnih.gov

The structural modifications in 2-aza-ε-ATP lead to unique interactions with various biological systems, particularly enzymes that utilize ATP. It has been demonstrated to be a significant inhibitor of polyadenylate [poly(A)] polymerase from bovine lymphosarcoma and calf thymus, with a 50% inhibition observed at a concentration of 200 µM in the presence of an equal concentration of ATP. aacrjournals.orgnih.gov The inhibition of poly(A) polymerase by 2-aza-ε-ATP appears to be competitive with ATP, suggesting that it binds to the same active site. aacrjournals.orgnih.gov However, unlike ATP, 2-aza-ε-ATP is not incorporated into the growing poly(A) tail. aacrjournals.orgnih.gov

Furthermore, 2-aza-ε-ATP exhibits differential inhibitory effects on other polymerases. Calf thymus RNA polymerases II and III are inhibited by 32% and 20%, respectively, by a 3.8-fold excess of the analog, while DNA polymerase α is not inhibited. aacrjournals.orgnih.gov This selectivity highlights the utility of 2-aza-ε-ATP as a probe to distinguish between the nucleotide-binding sites of different polymerases. While polymers of 2-aza-1,N6-etheno-adenosine monophosphate can act as primers for poly(A) polymerase, they do so poorly. aacrjournals.orgnih.gov

| Enzyme | Source | Inhibition Level | Notes |

|---|---|---|---|

| Poly(A) Polymerase | Bovine Lymphosarcoma | 50% at 200 µM | Competitive inhibition with ATP. aacrjournals.orgnih.gov |

| Poly(A) Polymerase | Calf Thymus | 50% at 200 µM | Competitive inhibition with ATP. aacrjournals.orgnih.gov |

| RNA Polymerase II | Calf Thymus | 32% | With a 3.8-fold excess of 2-aza-ε-ATP. aacrjournals.orgnih.gov |

| RNA Polymerase III | Calf Thymus | 20% | With a 3.8-fold excess of 2-aza-ε-ATP. aacrjournals.orgnih.gov |

| DNA Polymerase α | Calf Thymus | Not inhibited | - |

8-Azido-1,N6-Etheno Adenosine Triphosphate

8-Azido-1,N6-etheno adenosine triphosphate is a bifunctional analog that combines the fluorescent properties of the etheno group with the photoreactive nature of the azido (B1232118) group. This combination makes it a powerful tool for photoaffinity labeling studies.

The 8-azido group is the key to the photoreactive properties of this analog. Aryl azides, such as the 8-azidoadenine (B1229929) moiety, are relatively stable in the dark but become highly reactive upon exposure to ultraviolet (UV) light. oup.com Irradiation with UV light causes the azide (B81097) group to lose a molecule of nitrogen gas (N2), generating a highly reactive nitrene intermediate. oup.com

This nitrene is extremely short-lived and can react with a wide variety of chemical bonds, including carbon-hydrogen and carbon-carbon bonds, in its immediate vicinity. This non-specific reactivity allows it to form a stable covalent bond with nearby amino acid residues in the ATP-binding site of a protein. The photolytic decomposition of 8-azido-1,N6-etheno-ATP is dependent on the pH of the solution. oup.comnih.govnih.gov

The photoreactive and fluorescent properties of 8-azido-1,N6-etheno-ATP make it an excellent reagent for photoaffinity labeling. oup.comnih.gov This technique is used to identify and characterize ATP-binding proteins and to map their ATP-binding sites. In a typical photoaffinity labeling experiment, the analog is incubated with the biological sample containing the protein of interest in the dark to allow for binding to the ATP-binding site.

Upon irradiation with UV light, the azido group is activated, and a covalent bond is formed between the analog and the protein. Because the analog is also fluorescent, the labeled protein can be easily detected using techniques such as SDS-PAGE followed by fluorescence imaging. This allows for the identification of the labeled protein and, through subsequent analysis such as peptide mapping and sequencing, the precise location of the binding site. This analog has been successfully used to label the F1-ATPase from Micrococcus luteus. oup.com

| Property | Description | Application |

|---|---|---|

| Fluorescence | Exhibits green-blue fluorescence. oup.com | Detection of the labeled protein. |

| Photoreactivity | The 8-azido group forms a reactive nitrene upon UV irradiation. oup.com | Covalent attachment to ATP-binding proteins. |

| Enzyme Interaction | Acts as a substrate for enzymes like F1-ATPase. oup.com | Probing the active site of ATP-dependent enzymes. |

N6-Modified Etheno-ATP Analogs (e.g., N6-(6-Amino)hexyl-ATP derivatives)

Modification at the N6 position of the adenine ring is a common strategy to create ATP analogs with altered properties. However, the synthesis of N6-substituted derivatives of etheno-ATP, particularly with long-chain linkers like (6-amino)hexyl, is not as widely documented in the scientific literature as their non-etheno counterparts.

The synthesis of N6-[N-(6-aminohexyl)carbamoyl]-adenine nucleotides has been reported. nih.gov This involves the reaction of ADP with hexamethylene diisocyanate, which results in the attachment of a (6-aminohexyl)carbamoyl group to the N6 position of the adenine ring. nih.gov This method yields a mixture of the modified AMP, ADP, and ATP. nih.gov These analogs have been shown to retain coenzymatic activity with various kinases and have been used for affinity chromatography. nih.gov While this demonstrates the feasibility of N6 modification with a hexyl linker, the application of this specific chemistry to the already-formed etheno-adenosine ring system presents additional synthetic challenges due to the tricyclic nature and potential reactivity of the etheno bridge. Therefore, detailed research findings on N6-(6-Amino)hexyl-1,N6-etheno-adenosine triphosphate are limited.

Molecular Interactions and Biochemical Mechanisms Investigated with ε Atp

Enzyme Substrate and Inhibitor Activity Studies

The ability of ε-ATP to functionally substitute for ATP in many enzymatic reactions, combined with its unique spectroscopic properties, makes it a powerful probe for investigating enzyme kinetics, substrate binding, and inhibition mechanisms.

Nitrogenase, the enzyme complex responsible for biological nitrogen fixation, requires significant ATP hydrolysis to drive the reduction of dinitrogen (N₂) to ammonia. Studies on nitrogenase from various bacterial species, including Azotobacter vinelandii, Klebsiella pneumoniae, and Clostridium pasteurianum, have shown that ε-ATP is one of the few ATP analogs that can effectively serve as a substrate. Research has demonstrated that 1,N⁶-etheno-ATP can successfully replace ATP to support the reduction of acetylene (B1199291), a common substrate analog for nitrogenase activity.

In contrast, the corresponding diphosphate (B83284) analog, 1,N⁶-etheno-ADP (ε-ADP), acts as an inhibitor of nitrogenase activity. Its inhibitory effectiveness has been found to be approximately equal to that of ADP. This dual utility of the etheno-adenine nucleotides—with the triphosphate form acting as a substrate and the diphosphate form as an inhibitor—allows for detailed investigation into the nucleotide-binding sites and the mechanism of ATP-dependent electron transfer in the nitrogenase complex.

| ATP Analog | Function | Relative Efficacy |

|---|---|---|

| 1,N⁶-etheno-ATP (ε-ATP) | Substrate | Active in supporting acetylene reduction |

| 2'-deoxy-ATP | Substrate | Active in supporting acetylene reduction |

| 1,N⁶-etheno-ADP (ε-ADP) | Inhibitor | Approximately as effective as ADP |

| GTP, ITP, 8-Br-ATP | Inert/Weak Inhibitor | Showed less than 50% inhibition at high concentrations |

| AMP-PNP, α,β-methylene ATP | Inert/Weak Inhibitor | Showed less than 50% inhibition at high concentrations |

Ethenoadenosine triphosphate has been utilized as a substrate analog to study a variety of kinase enzymes, which catalyze the transfer of phosphate (B84403) groups from ATP to specific substrates. Its activity has been confirmed in several key kinase systems.

Adenylate Kinase (AK): Adenylate kinase is a phosphotransferase that is crucial for cellular energy homeostasis by catalyzing the reaction ATP + AMP ⇌ 2ADP. d-nb.info While detailed turnover rates for ε-ATP with adenylate kinase are not extensively documented in the reviewed literature, its fluorescent properties are widely exploited to study the enzyme's nucleotide-binding sites and the conformational changes that occur during the catalytic cycle.

Hexokinase, Phosphofructokinase, and Pyruvate (B1213749) Kinase: Studies have confirmed that ε-ATP is an active substrate for hexokinase, phosphofructokinase, and pyruvate kinase. For rabbit skeletal muscle phosphofructokinase, the binding of Mg²⁺-1,N⁶-etheno-ATP to the catalytic site has been studied in detail using stopped-flow fluorimetry. This research revealed a two-step binding mechanism and demonstrated that the binding of the analog to an inhibitory site strongly affects its interaction with the catalytic site. The rate constant for the displacement of Mg²⁺-ε-ATP from the catalytic site was determined to be 470 s⁻¹ when the enzyme is in its active R' conformation, but this rate drops to 6.0 s⁻¹ when the enzyme is in the inhibited T conformation.

| Enzyme | Interaction Type | Detailed Findings |

|---|---|---|

| Adenylate Kinase | Fluorescent Probe | Used to study nucleotide binding and conformational changes. |

| Hexokinase | Active Substrate | Functions as a substrate in the enzymatic reaction. |

| Phosphofructokinase | Active Substrate / Inhibitor | Binding to the catalytic site is affected by binding to the inhibitory site, with specific rate constants determined (k_off = 470 s⁻¹ for R' state; 6.0 s⁻¹ for T state). |

| Pyruvate Kinase | Active Substrate | Functions as a substrate in the enzymatic reaction. |

The ubiquitination cascade is initiated by an E1 ubiquitin-activating enzyme, which uses ATP to adenylate the C-terminus of ubiquitin. nih.gov This is the first step in a process that tags proteins for various cellular fates. In humans, this activation is primarily carried out by two enzymes, UBA1 and UBA6. nih.gov The mechanism involves the E1 enzyme catalyzing the formation of a ubiquitin-AMP adduct from ubiquitin and ATP. nih.gov Subsequently, a thioester bond is formed between a catalytic cysteine on the E1 enzyme and the activated ubiquitin. nih.gov UBA6 is noted for its dual specificity, as it can activate both ubiquitin and the ubiquitin-like protein FAT10. nih.govresearchgate.net

While fluorescently labeled ATP analogs are utilized as tools to investigate the kinetics and inhibition of these enzymes, the available literature does not specify that 1,N⁶-ethenoadenosine triphosphate itself acts as a direct substrate for the ubiquitin-adenylation reaction catalyzed by UBA1 or UBA6.

Derivatives of adenine (B156593) nucleotides can be chemically modified to act as affinity labels, which bind to an enzyme's active site and react with nearby amino acid residues to cause irreversible inhibition. This technique is crucial for identifying and characterizing active site components.

The specific inhibitory activity of 2',3'-Dialdehyde Ethenoadenosine Triphosphate on ATPase is not detailed in the reviewed scientific literature. However, extensive research has been conducted on the closely related compound, 2',3'-dialdehyde adenosine (B11128) triphosphate (dial-ATP or oxATP), which is a periodate-oxidized derivative of ATP. This compound has been established as an affinity label and an irreversible inhibitor for various ATPases.

Studies on H⁺-ATPase from plant tonoplasts have shown that dial-ATP causes significant inactivation of the enzyme's hydrolytic and proton translocation activities. nih.govnih.gov The inhibition is competitive with respect to ATP and can be made permanent by reduction with sodium borohydride (B1222165) (NaBH₄). nih.govnih.gov This process involves the dialdehyde (B1249045) group of the inhibitor forming a Schiff base with the ε-amino group of a lysine (B10760008) residue within the catalytic site of the enzyme's large subunit. nih.govnih.gov Labeling studies indicate that the binding of approximately one mole of dial-ATP per mole of ATPase is sufficient to achieve complete inhibition. nih.govnih.gov

| Parameter | Value/Observation | Reference |

|---|---|---|

| Mechanism of Action | Affinity label; forms Schiff base with active site lysine | nih.govnih.gov |

| Mode of Inhibition | Competitive with respect to ATP | nih.govnih.gov |

| Inhibition Type | Reversible, can be stabilized to irreversible with NaBH₄ | nih.govnih.gov |

| Inhibitor Constant (Ki) | 4.1 mM | nih.govnih.gov |

| Target Subunit | Large (A) subunit | nih.govnih.gov |

| Stoichiometry of Inhibition | ~1 mole of dial-ATP per mole of ATPase | nih.govnih.gov |

Irreversible Enzyme Inhibition and Active Site Modification

Photoinhibition of ATPases by 8-Azido-1,N6-Etheno-ATP

8-Azido-1,N6-ethenoadenosine 5'-triphosphate (8-N3-ε-ATP) is a dual-function analog of ATP, combining the fluorescent properties of the etheno-adenosine group with a photoreactive azido (B1232118) group. nih.govnih.gov This design allows it to serve as a photoaffinity label for the specific and covalent modification of ATP-binding sites within enzymes such as ATPases. The process of photoinhibition involves the irreversible inactivation of the enzyme's catalytic activity upon ultraviolet (UV) irradiation in the presence of this analog.

The mechanism of photoinhibition unfolds in a two-step process. Initially, 8-N3-ε-ATP binds reversibly to the ATPase active site, acting as a competitive inhibitor of ATP hydrolysis. researchgate.net This binding can be characterized by its fluorescence, which is sensitive to the local environment. Upon exposure to UV light, the azido group is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable, covalent bond with nearby amino acid residues within the ATP-binding pocket of the ATPase. researchgate.net This covalent attachment permanently blocks the active site, leading to the inhibition of the enzyme's function. The specificity of the labeling is ensured by the initial high-affinity binding of the analog to the ATP-binding site before photoactivation. Studies have demonstrated that this photo-incorporation is dependent on UV light and can be prevented by the presence of excess ATP, confirming that the labeling occurs specifically at the hydrolytic site. researchgate.net

Protein Binding and Conformational Dynamics

Interaction with Actin and Myosin

The fluorescent properties of 1,N6-ethenoadenosine 5'-triphosphate (ε-ATP) make it an invaluable tool for investigating the molecular interactions and dynamic conformational changes of the motor proteins actin and myosin, which are central to muscle contraction and cell motility. lumenlearning.comquora.comkhanacademy.org

ε-ATP is widely used to monitor the kinetics of nucleotide exchange on globular actin (G-actin) because its fluorescence intensity increases significantly upon binding. nih.govnih.govpnas.org This property allows for real-time tracking of the displacement of unlabeled nucleotides by ε-ATP. The exchange process is a critical step in the regulation of actin dynamics.

Table 1: Kinetic Parameters of ε-ATP Interaction with G-Actin This table is interactive. Click on the headers to sort the data.

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| k+,ATP | 10 µM⁻¹ s⁻¹ | NFG + MEI buffer | researchgate.net |

| k-,ATP | 2.8 × 10⁻³ s⁻¹ | NFG + MEI buffer | researchgate.net |

| Ca2+ Dissociation Rate | 0.016 s⁻¹ | pH 7.2, 21°C | nih.gov |

The binding of ATP and its subsequent hydrolysis induce significant conformational changes in both actin and myosin, which are essential for the cross-bridge cycle of muscle contraction. lumenlearning.comnih.govyoutube.com ε-ATP serves as a sensitive probe for these structural rearrangements. When ε-ATP is bound to the active site of myosin, its fluorescence can be quenched by nearby amino acid residues, providing insights into the conformation of the nucleotide-binding pocket. jenabioscience.comjenabioscience.com

The interaction between actin and myosin also triggers conformational shifts. mdpi.com In the presence of ATP, myosin detaches from actin. lumenlearning.com The energy from ATP hydrolysis then "cocks" the myosin head into a high-energy state, ready for the next power stroke. lumenlearning.comquora.com Spectroscopic studies using ε-ATP and other fluorescent probes have revealed that the binding of myosin to actin is accompanied by changes in the rotational dynamics of the actin filament, and these changes are dependent on the nucleotide state of myosin (i.e., whether it is bound to ATP, ADP and phosphate, or ADP). nih.govpnas.org These conformational transitions are crucial for the force-generating steps in muscle contraction. pnas.org

Actin polymerization, the process of forming filamentous actin (F-actin) from G-actin monomers, is fundamental to cellular processes like motility and maintaining cell shape. nih.gov This process is tightly regulated by ATP binding and hydrolysis. aatbio.comhypermol.com Actin monomers with bound ATP polymerize more readily than those with bound ADP. aatbio.com

The exchange of nucleotides on F-actin is coupled to the exchange of actin subunits, a process that can be monitored using ε-ATP. nih.govpnas.org When excess ε-ATP is added to a solution of F-actin, a continuous increase in fluorescence indicates that the nucleotides within the filament are exchangeable. nih.gov The kinetics of this exchange exhibit a fast phase and a slow phase, which are thought to correspond to different mechanisms of subunit exchange at the filament ends. pnas.org For instance, research suggests that during the fast phase, subunits assemble and disassemble from the same end, while in the slow phase, they occur at opposite ends, a phenomenon known as treadmilling. pnas.org These dynamics are inhibited by filament-stabilizing agents like phalloidin, confirming the link between nucleotide exchange and subunit turnover. nih.gov

ATP-Binding Protein Characterization

ε-ATP is a broadly utilized fluorescent analog for the identification and characterization of a wide range of ATP-binding proteins. jenabioscience.combiolog.de Its utility stems from the significant enhancement of its fluorescence quantum yield and a blue shift in its emission maximum when it binds to the hydrophobic environment of a protein's ATP-binding site, moving from a polar aqueous solution. wikipedia.org This change in fluorescence provides a direct signal for binding events.

This spectroscopic property allows for the straightforward determination of key biochemical parameters, such as binding affinity (dissociation constant, Kd) and the kinetics of association and dissociation. researchgate.netwikipedia.org By titrating a protein with ε-ATP and measuring the corresponding increase in fluorescence, researchers can calculate the stoichiometry and affinity of the interaction. Furthermore, ε-ATP can be used in competitive binding assays to determine the affinity of non-fluorescent ligands, including ATP itself or other analogs and inhibitors. Its application extends to high-throughput screening for compounds that interact with ATP-binding sites, making it a valuable tool in drug discovery and functional proteomics. researchgate.net

Arp2/3 Complex Binding Affinity and Dissociation Kinetics

The Actin-Related Protein 2/3 (Arp2/3) complex is a crucial component of the actin cytoskeleton, responsible for nucleating new actin filaments. youtube.com The binding and hydrolysis of ATP are central to its function. Studies using ε-ATP have provided quantitative insights into these processes.

The Arp2/3 complex alone binds ε-ATP with a moderate affinity. This affinity is enhanced in the presence of activators like the Neural Wiskott-Aldrich syndrome protein (N-WASP). For instance, the Arp2/3 complex by itself binds ε-ATP with an affinity of 3.1 μM, which increases to 1.3 μM when the complex is bound to N-WASP. nih.gov This suggests that activator binding induces a conformational change in the Arp2/3 complex that favors nucleotide binding. The affinity of the Arp2/3 complex for MgATP is approximately 0.5 μM, which is about 400 times weaker than the affinity of actin for MgATP. nih.gov

Kinetic studies have further elucidated the dynamics of this interaction. The dissociation rate constant (k_off) for MgATP from the Arp2/3 complex is 2.6 s⁻¹. This rate slows considerably to 0.7 s⁻¹ in the presence of N-WASP, indicating a more stable nucleotide-protein complex upon activator binding. nih.gov These findings are critical for understanding the model where ATP binding primes the Arp2/3 complex for activation, and subsequent hydrolysis is linked to the formation of a stable actin nucleus. nih.gov

| Ligand | Protein State | Parameter | Value |

|---|---|---|---|

| ε-ATP | Arp2/3 Complex | Affinity (K_d) | 3.1 μM |

| ε-ATP | N-WASP–Arp2/3 Complex | Affinity (K_d) | 1.3 μM |

| MgATP | Arp2/3 Complex | Affinity (K_d) | 0.5 μM |

| MgATP | Arp2/3 Complex | Dissociation Rate (k_off) | 2.6 s⁻¹ |

| MgATP | N-WASP–Arp2/3 Complex | Dissociation Rate (k_off) | 0.7 s⁻¹ |

Purinergic Receptor Interactions and Affinity

Purinergic receptors are a class of membrane proteins that are activated by purines such as ATP and its breakdown product, adenosine. nih.gov They are broadly divided into two families: P1 receptors, which are selective for adenosine, and P2 receptors, which are activated by ATP and ADP. nih.gov The P2 family is further subdivided into P2X ligand-gated ion channels and P2Y G-protein coupled receptors. nih.gov

Extracellular ATP, acting as a signaling molecule, activates P2X and P2Y receptors. nih.gov For example, specific subtypes like the P2X4 and P2X7 receptors are known to be engaged by extracellular ATP, leading to downstream signaling events such as the activation of the Nlrp3 inflammasome. nih.govresearchgate.net The affinity of these receptors for ATP is a key determinant of their physiological response. While specific affinity values for ε-ATP across the full spectrum of purinergic receptors are not detailed in the provided context, the general principle of using nucleotide analogs to characterize these receptors is a standard pharmacological approach. For context, the affinity of the natural ligand adenosine for its P1 receptors varies by subtype, with K_i values in the nanomolar range for A1 and A2A receptors and around 1 μM for the A3 receptor. nih.gov

Assessment of Agonist/Antagonist Properties of ε-ATP and its Metabolites

An agonist is a compound that binds to a receptor and activates it to produce a biological response, whereas an antagonist binds to a receptor but does not activate it, instead blocking the action of an agonist. wikipedia.org The pharmacological activity of ATP and its metabolites can be complex, exhibiting either agonist or antagonist properties depending on the specific receptor subtype and species.

A notable example is the P2Y4 receptor, where ATP acts as a potent full agonist at the rat homolog but functions as a competitive antagonist at the human P2Y4 receptor. nih.gov This highlights the subtle structural differences between receptor orthologs that can dramatically alter ligand function.

Furthermore, the metabolic products of ATP play distinct signaling roles. Extracellular ATP (eATP) and its metabolite, extracellular adenosine (eAdo), can have opposing effects. For instance, eATP acts as an agonist to activate the Nlrp3 inflammasome, while eAdo can exert an opposite, inhibitory effect. nih.govresearchgate.net This "Yin-Yang" regulation by a signaling molecule and its metabolite is a critical aspect of purinergic signaling, where ε-ATP and its corresponding etheno-metabolites can be used to dissect these pathways.

Nucleotide Hydrolysis and Dissociation Mechanisms

The hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi) is a fundamental energy-releasing process in biology. nih.gov The Gibbs free energy change (ΔG) for this reaction is approximately -30.5 kJ/mol (-7.3 kcal/mol) under standard conditions, but can be nearly double that value (-57 kJ/mol or -14 kcal/mol) under physiological conditions within a cell. openstax.org

Mechanistically, ATP hydrolysis can be classified as following either an associative or a dissociative pathway. nih.gov In an associative mechanism, the attacking water nucleophile adds to the phosphorus atom before the leaving group (ADP) departs, forming a pentavalent intermediate. In a dissociative mechanism, the P-O bond to the leaving group breaks first, creating a metaphosphate intermediate that is then attacked by water. nih.gov For some enzymes, such as myosin, the actual transition state may be energetically flat, representing a hybrid of these two extremes. nih.gov

The dissociation of the nucleotide from its binding site is another critical step in many biological processes. As observed with the Arp2/3 complex, the rate of nucleotide dissociation can be modulated by other interacting proteins. The dissociation of MgATP from the Arp2/3 complex is significantly slowed when an activator protein is bound, which has important implications for the timing of actin nucleation events. nih.gov

| Parameter | Condition | Value (kJ/mol) | Value (kcal/mol) |

|---|---|---|---|

| ΔG°' (ATP → ADP + P_i) | Standard | -30.5 | -7.3 |

| ΔG (ATP → ADP + P_i) | Cellular | -57 | -14 |

| ΔG°' (ATP → AMP + PP_i) | Standard | -45.6 | -10.9 |

Applications of ε Atp in Advanced Biochemical and Biophysical Techniques

Protein Labeling and Identification

Beyond its use as a reporter molecule in assays, ε-ATP and its derivatives can be used to covalently label and subsequently identify ATP-binding proteins.

Photoaffinity labeling is a powerful technique for identifying protein-ligand interactions. nih.govnih.gov In this approach, an ATP analog is synthesized with a photoreactive group. This probe is incubated with a complex biological sample, such as a cell lysate, and then exposed to UV light. The photoreactive group is activated and forms a covalent bond with the nearest molecule, which is presumably the ATP-binding site of a protein. nih.govacs.org

While ε-ATP itself is not a photoaffinity label, its core structure can be incorporated into such probes. These photoaffinity analogs of ATP can be used to globally profile ATP-binding proteins, including kinases, which are important drug targets. nih.govacs.org After covalent labeling, the proteins can be identified using techniques like mass spectrometry. acs.org This allows for the large-scale identification of the targets of ATP-competitive inhibitors. acs.org

Identification of ATP-Binding Proteins

The fluorescent properties of ε-ATP make it a powerful probe for identifying and characterizing ATP-binding proteins. When ε-ATP is in an aqueous solution, its fluorescence is relatively low; however, upon binding to the often more hydrophobic environment of a protein's active site, its quantum yield can increase significantly, leading to enhanced fluorescence intensity. This change in fluorescence serves as a direct signal for a binding event.

Researchers have utilized this characteristic to screen for and confirm ATP-binding activity in various proteins. For instance, the binding of ε-ATP to rabbit muscle phosphofructokinase has been studied, revealing that the enzyme binds approximately 11.3 moles of ε-ATP per tetramer with an average dissociation constant of 60 µM. nih.gov This binding can be monitored through changes in fluorescence, providing a method to quantify the interaction. nih.gov

Furthermore, ε-ATP can be used in competition assays. The addition of unlabeled ATP or other nucleotides that compete for the same binding site will displace the bound ε-ATP, resulting in a decrease in fluorescence. This method helps to determine the specificity and relative affinities of different nucleotides for a given protein. For example, in studies with phosphofructokinase, saturating concentrations of ATP and ADP were able to displace about 80% of the bound ε-ATP. nih.gov

To create a more permanent tag for identifying ATP-binding proteins, photoreactive derivatives of ε-ATP have been synthesized, such as 8-azido-1,N6-etheno-ATP. oup.comnih.gov This analog is not only fluorescent but can also be covalently cross-linked to the ATP-binding site upon UV irradiation. oup.com This photoaffinity labeling technique is particularly useful for irreversibly tagging and subsequently identifying ATP-dependent enzymes within complex biological mixtures. oup.comnih.gov

Table 1: Selected ATP-Binding Proteins Studied with ε-ATP

| Protein | Technique Used | Key Findings | Reference |

|---|---|---|---|

| Phosphofructokinase | Fluorescence Spectroscopy, Circular Dichroism | Binds ~11 ε-ATP molecules per tetramer; binding affinity is enhanced by citrate. | nih.gov |

| Myosin Subfragment 1 | Fluorescence Spectroscopy, Photoaffinity Labeling | ε-ADP (an analog) binding causes a blue shift and intensity increase; used to probe the active site cleft. | nih.govnih.gov |

| F1-ATPase | Photoaffinity Labeling | The photoreactive analog 8-azido-ε-ATP acts as a covalently bound fluorescent label. | oup.com |

Single-Molecule Fluorescence Spectroscopy Applications

Single-molecule fluorescence spectroscopy provides a window into the dynamic behavior of individual protein molecules, revealing transient intermediates and heterogeneities that are often obscured in ensemble measurements. wikipedia.orgnih.gov ε-ATP is well-suited for these studies, particularly in Single-Molecule Förster Resonance Energy Transfer (smFRET) experiments. nih.govsemanticscholar.orgnih.gov smFRET is a technique that measures nanometer-scale distances by monitoring the energy transfer between two different fluorophores—a donor and an acceptor. wikipedia.orgspringernature.com

In a typical smFRET setup to study an ATP-dependent enzyme, the protein is labeled with one fluorophore (e.g., the acceptor), while a fluorescent nucleotide analog like ε-ATP can potentially serve as the donor. By observing the FRET efficiency between the labeled protein and the bound ε-ATP, researchers can track the conformational changes that occur during the ATP binding, hydrolysis, and product release cycle in real time. nih.govnih.gov This approach has been instrumental in elucidating the mechanisms of complex molecular machines.

For example, smFRET has been employed to study the large-scale conformational dynamics of chaperones like Hsp90 and the rotary motion of F-ATP synthase. nih.govsemanticscholar.orgnih.gov In such experiments, labeling the protein with two dyes and using a fluorescently labeled ATP allows for a three-color smFRET system, which can reveal how nucleotide binding is coupled to the protein's structural changes. nih.gov These studies have provided detailed insights into the step-by-step mechanical cycles of these enzymes, such as the subunit rotation in F1-ATPase during ATP hydrolysis. semanticscholar.orgnih.gov

The high time resolution of single-molecule detection allows for the observation of rapid conformational transitions, on the order of microseconds to milliseconds, which are critical for enzymatic function. wikipedia.orgnih.gov By analyzing the FRET trajectories of individual molecules, one can build a detailed kinetic model of the protein's operational cycle. nih.govnih.gov

Spectroscopic Probing of Nucleotide Clefts and Active Sites

The sensitivity of ε-ATP's fluorescence to its local environment makes it an excellent probe for the physicochemical properties of nucleotide-binding clefts and enzyme active sites. jenabioscience.comhypermol.com When ε-ATP binds to a protein, changes in its fluorescence emission spectrum, lifetime, and polarization provide detailed information about the binding pocket.

Key spectroscopic changes and their interpretations include:

Emission Maximum Shift: A blue shift (a shift to a shorter wavelength) in the emission maximum typically indicates that the ε-adenine ring has moved from the polar aqueous solvent to a more nonpolar, hydrophobic environment within the protein's binding site. nih.gov For example, the binding of the related analog ε-ADP to myosin subfragment 1 results in a 7-nm blue shift in its emission maximum. nih.gov

Fluorescence Intensity (Quantum Yield): An increase in fluorescence intensity upon binding is common and suggests that the binding pocket protects the fluorophore from non-radiative decay pathways that are prevalent in water. nih.gov Trapping ε-ADP in the myosin active site with a cross-linking agent caused a further 24% increase in emission intensity. nih.gov

Fluorescence Quenching: The accessibility of the bound nucleotide to solvent quenchers (small molecules that can deactivate the excited state of the fluorophore) can be assessed. jenabioscience.com By adding quenching agents like iodide to the solution, one can determine whether the nucleotide-binding cleft is open to the solvent or becomes more shielded during different steps of the enzymatic cycle. Studies on G-actin and F-actin have used quenchers to probe the accessibility of the nucleotide cleft. jenabioscience.com

Fluorescence Anisotropy: This measurement provides information about the rotational mobility of the bound ε-ATP. A high anisotropy value indicates that the nucleotide is rigidly held within the binding site, while a lower value suggests it has more rotational freedom. This can be used to detect conformational changes that alter the rigidity of the active site. jenabioscience.com

Table 2: Spectroscopic Properties of ε-ATP and its Analogs

| Compound | Condition | Excitation Max (λexc) | Emission Max (λem) | Key Observation | Reference |

|---|---|---|---|---|---|

| ε-ATP | Aqueous Solution | 300 nm | 415 nm | Standard fluorescence properties. | biolog.de |

| ε-ADP | Bound to Myosin SF1 | 330 nm | ~408 nm | 7-nm blue shift and 20% intensity increase upon binding. | nih.gov |

| ε-ATP | Bound to Actin | ~300 nm | ~415 nm | Used to monitor conformational changes via FRET and quenching. | jenabioscience.comhypermol.com |

These spectroscopic approaches allow researchers to map the environment of the active site and to track the conformational transitions that are central to the function of ATP-dependent enzymes. nih.govjenabioscience.com

Cellular and Systemic Biochemical Studies Utilizing ε Atp As a Probe

Extracellular ATP Metabolism and Nucleotidase Activity

Extracellular ATP and its metabolites are crucial signaling molecules involved in a myriad of physiological processes. The concentration and availability of these purinergic signals are tightly regulated by a cascade of cell-surface enzymes known as ecto-nucleotidases.

The primary enzymes responsible for the sequential hydrolysis of extracellular ATP are the ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) and ecto-5'-nucleotidase (eN, CD73). CD39 (ENTPD1) is a key ecto-nucleotidase that initiates the degradation cascade by hydrolyzing ATP to adenosine (B11128) diphosphate (B83284) (ADP) and subsequently ADP to adenosine monophosphate (AMP) nih.govresearchgate.netfrontiersin.orgcienciavida.org. Studies utilizing ε-ATP as a substrate have confirmed that ecto-nucleotidases process these modified adenine (B156593) nucleotides in a manner quantitatively similar to their endogenous counterparts nih.gov.

Other members of the ENTPD family, such as ENTPD2 and ENTPD3, as well as enzymes from the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family, like ENPP-1, also participate in the metabolism of extracellular nucleotides nih.gov. Research on tumor-derived small extracellular vesicles has demonstrated that ε-ATP is effectively metabolized, and the activity of ecto-nucleotidases like CD39 can be assessed by monitoring the production of its fluorescent derivatives nih.govnih.gov. The use of specific inhibitors has been instrumental in dissecting the contribution of each enzyme. For instance, the CD39 inhibitor ARL67156 has been shown to suppress the conversion of ε-ATP to ε-ADP and ε-AMP nih.gov.

CD73, a glycosyl phosphatidylinositol (GPI)-linked membrane protein, completes the degradation pathway by catalyzing the dephosphorylation of AMP to adenosine researchgate.netcienciavida.org. The activity of CD73 is the rate-limiting step in the generation of extracellular adenosine from ATP researchgate.net.

| Ecto-Nucleotidase | Family | Primary Substrate(s) | Primary Product(s) | Role in ε-ATP Metabolism |

|---|---|---|---|---|

| CD39 | ENTPD1 | ATP, ADP | ADP, AMP | Initiates the degradation of ε-ATP to ε-ADP and ε-AMP. |

| CD73 | Ecto-5'-nucleotidase | AMP | Adenosine | Converts ε-AMP to ε-adenosine. |

| ENTPD2, ENTPD3 | ENTPD | ATP, ADP | ADP, AMP | Contribute to the hydrolysis of ε-ATP and ε-ADP. |

| ENPP1 | ENPP | ATP | AMP, PPi | Participates in the hydrolysis of ε-ATP. |

The enzymatic degradation of ε-ATP follows a sequential dephosphorylation pathway analogous to that of ATP nih.govnih.govresearchgate.net. The process begins with the hydrolysis of the terminal phosphate (B84403) group of ε-ATP by ecto-nucleotidases such as CD39, resulting in the formation of ε-ADP researchgate.netnih.gov. Subsequently, CD39 or other ecto-nucleotidases hydrolyze ε-ADP to ε-AMP nih.gov. The final and rate-limiting step is the conversion of ε-AMP to the fluorescent nucleoside ε-adenosine, a reaction catalyzed by CD73 researchgate.netnih.gov.

Studies on human melanoma cell-derived extracellular vesicles have shown a robust metabolism of ε-ATP to ε-ADP, ε-AMP, and ε-adenosine nih.govnih.gov. These studies have highlighted that the enhanced production of ε-adenosine in certain cancer cells is due to an accelerated conversion of ε-ATP to ε-AMP, thereby increasing the substrate availability for CD73 nih.gov. The entire cascade, from ε-ATP to ε-adenosine, can be monitored using techniques like high-performance liquid chromatography with fluorescence detection (HPLC-FL), which allows for the sensitive and specific measurement of each fluorescent metabolite nih.govnih.gov.

Purine (B94841) nucleoside phosphorylase (PNPase) is an enzyme involved in the purine salvage pathway, which typically catalyzes the reversible phosphorolysis of purine nucleosides like inosine (B1671953) and guanosine (B1672433) to their respective bases wikipedia.orgproteopedia.org. While mammalian PNPase is not known to directly metabolize adenosine, intriguing findings have emerged from studies using ε-adenosine.

Research has demonstrated the unexpected conversion of N6-etheno-adenosine to N6-etheno-adenine in various cell types nih.govresearchgate.net. This metabolic step was found to be blocked by potent and structurally distinct inhibitors of PNPase nih.gov. This suggests a potential role for PNPase, or a PNPase-like activity, in the metabolism of ε-adenosine, even though recombinant mammalian PNPase did not show activity towards ε-adenosine or adenosine in vitro nih.gov. This finding opens new avenues for investigating the complexities of purine metabolism and the potential for alternative enzymatic pathways in the processing of modified nucleosides.

The enzymatic hydrolysis of nucleoside triphosphates, including ε-ATP, is significantly influenced by the presence of divalent metal ions nih.govnih.govresearchgate.netresearchgate.net. These cations can act as cofactors for the hydrolyzing enzymes and can also interact directly with the phosphate chain of the nucleotide, affecting its stability and susceptibility to cleavage wikipedia.org.

Studies have shown that metal ions such as magnesium (Mg²⁺) and calcium (Ca²⁺) are crucial for the activity of many ATPases and ecto-nucleotidases researchgate.netnih.govnih.govstackexchange.com. For instance, the activity of CD39 is dependent on the presence of either Ca²⁺ or Mg²⁺ frontiersin.org. The binding of these metal ions to the phosphate groups of ATP can neutralize some of the negative charges, which can facilitate the binding of the nucleotide to the active site of the enzyme stackexchange.com.

Furthermore, research comparing the metal ion-facilitated hydrolysis of ε-ATP and ATP has been conducted. Studies involving zinc (Zn²⁺) and copper (Cu²⁺) have provided insights into the structural differences of the metal-nucleotide complexes and their impact on the dephosphorylation process acs.org. The rate of ATP hydrolysis can be modulated by the specific metal ion present and its concentration, highlighting the importance of the ionic microenvironment in regulating extracellular nucleotide signaling researchgate.netresearchgate.netacs.org.

| Metal Ion | Observed Influence on ATP/ε-ATP Hydrolysis |

|---|---|

| Magnesium (Mg²⁺) | Essential cofactor for many ATPases and ecto-nucleotidases; stabilizes ATP conformation. nih.govstackexchange.com |

| Calcium (Ca²⁺) | Cofactor for enzymes like CD39; can support ATP hydrolysis. frontiersin.orgnih.gov |

| Zinc (Zn²⁺) | Facilitates the hydrolysis of ε-ATP, influencing the dephosphorylation pathway. acs.org |

| Copper (Cu²⁺) | Promotes the hydrolysis of ε-ATP, with evidence for specific complex formation. acs.org |

Investigating Cellular Transport and Release Mechanisms

The movement of ATP and its analogs across cell membranes is a critical aspect of purinergic signaling. ε-ATP, with its fluorescent properties, serves as an excellent probe to investigate these transport and release mechanisms in various cell types.

Erythrocytes (red blood cells) and endothelial cells play a pivotal role in modulating the concentration of adenine nucleotides in the plasma jenabioscience.com. Erythrocytes are known to release ATP in response to stimuli such as hypoxia and mechanical deformation, and this released ATP can then act on endothelial cells to cause vasodilation nih.govnih.gov.

While direct studies detailing the transport of fluorescent ε-ATP specifically in erythrocytes and endothelial cells are limited, the principles of ATP transport and release in these cells provide a framework for understanding how ε-ATP would be handled. The release of ATP from erythrocytes is a regulated process that is crucial for matching blood flow to metabolic demand nih.gov. Once in the extracellular space, ATP can be metabolized by ecto-nucleotidases on the surface of endothelial cells jenabioscience.com. Studies on the modulation of adenine nucleotide concentrations in human plasma have implicated both erythrocytes and endothelial cells in this process jenabioscience.com. The use of fluorescent analogs like ε-ATP in such cellular systems would allow for direct visualization and quantification of these transport and release events. For example, research on chromaffin granules has successfully used flow cytometry to study the transport of fluorescent ε-ATP, demonstrating the feasibility of this approach for studying nucleotide transport in other cell types jenabioscience.com. Furthermore, the uptake and metabolism of adenosine, the final product of ATP degradation, is an important salvage pathway in erythrocytes nih.govcapes.gov.br.

Studies on Chromaffin Granule Functioning and Transport

Etheno adenosine triphosphate (ε-ATP), a fluorescent analog of ATP, has been instrumental as a probe in studying the functioning and transport mechanisms of chromaffin granules. These neurosecretory vesicles, found in the adrenal medulla, are responsible for storing and releasing catecholamines and nucleotides, including ATP. The intrinsic fluorescence of ε-ATP allows for its uptake and accumulation within the granules to be monitored, providing insights into the kinetics and regulation of the nucleotide transport system.

Flow cytometry has been employed to track the transport of ε-ATP into chromaffin granules. nih.gov These studies have revealed that the transport of ε-ATP into the granules is a saturable process, exhibiting complex, non-hyperbolic kinetic behavior. nih.gov The process is characterized by a two-step curve, suggesting multiple binding or transport sites with different affinities. nih.gov

The transport of etheno-nucleotides into chromaffin granules does not follow Michaelis-Menten kinetics, but rather a three-step curve with cooperativity. nih.gov The non-hydrolyzable ATP analogs AMPPNP, ATPγS, and ADPβS act as activators of ε-nucleotide transport at concentrations below 1 mM and as inhibitors at higher concentrations. nih.gov Furthermore, the nucleotide granular transport is partially inhibited by atractyloside (B1665827) and N-ethylmaleimide. nih.gov High concentrations of extragranular ATP can specifically induce the exit of previously transported granular ε-ATP. nih.gov

In conjunction with ε-ATP uptake, an unexpected increase in granular size has been observed, which is dependent on the concentration of ε-ATP. nih.gov This effect is also induced by other nucleotide triphosphate substrates of V-ATPase, such as ATP and GTP, but not by the non-hydrolyzable analog ATPγS. nih.gov The granular size increase is significantly reduced by V-ATPase inhibitors like suramin, EGTA, or EDTA. nih.gov The presence of extragranular noradrenaline does not affect the granular size on its own but significantly reduces the ATP-induced size increase, an effect that is reversible by the amine transport inhibitor reserpine. nih.gov

Interactive Data Table: Kinetic Parameters of ε-ATP Transport into Chromaffin Granules

| Parameter | Value (Step 1) | Value (Step 2) |

| K₀.₅ (mM) | 0.26 | 2.5 |

| Hill Number | 1 | 6 |

Interactive Data Table: K₀.₅ Values for Nucleotide-Induced Granular Size Increase

| Nucleotide | K₀.₅ (mM) |

| ATP | 1.8 |

| ε-ATP | 3.1 |

ATP Release from Activated Neutrophils

The release of ATP from activated neutrophils is a critical component of the inflammatory response. Extracellular ATP acts as a signaling molecule, modulating various aspects of immune cell function. While the direct use of ε-ATP as a probe in all studies of neutrophil ATP release is not extensively documented, its utility as a fluorescent ATP analog makes it a valuable tool for investigating the mechanisms of ATP release and its subsequent effects in the extracellular environment.

Studies have shown that neutrophils release ATP through activation-dependent pathways. ahajournals.org Upon stimulation with agonists such as formyl-methionyl-leucyl-phenylalanine (fMLP), there is a rapid and significant increase in extracellular ATP concentrations. ahajournals.org This release is not due to cell lysis but is a regulated process. ahajournals.org Research has indicated that connexin 43 (Cx43) hemichannels are involved in the mechanism of ATP release from activated neutrophils. ahajournals.orgresearchgate.net

The released ATP can then signal through purinergic receptors on endothelial cells and other immune cells, or it can be hydrolyzed to adenosine, which also has potent signaling functions. ahajournals.org The metabolism of extracellular ATP to adenosine is facilitated by ectonucleotidases, such as CD39, expressed on the surface of neutrophils. ahajournals.org

The autocrine production of ATP by neutrophils has been shown to amplify neutrophil chemotaxis. plos.org This released ATP serves as a "danger signal" that recruits other inflammatory cells to the site of injury or infection. nih.gov In the context of influenza infection, the release of ATP from the lungs primes peripheral neutrophils, leading to their enhanced activation and potential for causing tissue damage upon recruitment to the lungs. nih.govresearchgate.net

Mechanotransduction Studies

Mechanosensitive ATP Hydrolysis in Murine Bladder Lamina Propria

The urinary bladder's ability to sense and respond to mechanical stretch is crucial for its proper function. ATP released from the urothelium plays a significant role in this mechanotransduction process. frontiersin.orgnih.gov The fluorescent properties of ε-ATP have been leveraged to investigate the mechanosensitive hydrolysis of ATP in the lamina propria of the murine bladder.

Using a detrusor-free bladder model, researchers have examined the degradation of ε-ATP at the anti-luminal side of both non-distended (empty) and distended (full) bladders. frontiersin.orgnih.gov These studies, employing high-performance liquid chromatography (HPLC), have demonstrated that the hydrolysis of ε-ATP and its metabolite, etheno-ADP (ε-ADP), is significantly greater in the lamina propria of distended bladders compared to non-distended ones. frontiersin.orgnih.gov This suggests that the enzymatic processes responsible for ATP degradation in this tissue are sensitive to mechanical stretch. frontiersin.orgnih.gov In contrast, the hydrolysis of etheno-AMP (ε-AMP) remains unchanged during bladder filling, indicating that not all steps of the ATP hydrolysis cascade are mechanosensitive. frontiersin.orgnih.gov

This mechanosensitive degradation of ATP and ADP in the lamina propria likely serves as a regulatory mechanism to control the concentration of these excitatory purines at the end of bladder filling. nih.gov By diminishing the availability of ATP, this process may act as a safeguard to prevent over-excitation of the bladder and the premature initiation of a voiding reflex. frontiersin.orgnih.gov

Role of Soluble Nucleotidases in Mechanosensitive Processes

The enzymatic degradation of extracellular ATP is carried out by a family of enzymes known as nucleotidases. In the context of bladder mechanotransduction, both membrane-bound and soluble nucleotidases play a role. Studies utilizing ε-ATP have provided evidence for the mechanosensitive release and activity of soluble nucleotidases in the lamina propria of the bladder.

It has been observed that ε-ATP and ε-ADP are catabolized in extraluminal solutions that were in contact with the lamina propria of detrusor-free bladders. nih.gov The degradation of both of these etheno-purines was found to be greater in solutions collected from distended bladders compared to those from non-distended preparations. nih.gov This finding strongly suggests that mechanical stretch induces the release of soluble nucleotidases into the lamina propria. nih.gov

The activity of these released enzymes is influenced by the presence of divalent cations, with differing effects noted for Ca²⁺ and Mg²⁺. nih.gov Furthermore, the enzymatic activity can be inhibited by common nucleotidase inhibitors such as ARL67156, POM-1, and PSB06126, but not by the alkaline phosphatase inhibitor (-)-p-bromotetramisole oxalate. nih.gov The release of soluble ecto-enzymes, including ATPase and 5′-nucleotidase, has also been observed from vascular endothelial cells under shear stress, indicating that mechanosensitive release of these enzymes is a more general phenomenon. nih.gov

Interactive Data Table: Effect of Bladder Distention on ε-Purine Hydrolysis

| Etheno-Purine | Hydrolysis in Distended Bladder LP | Hydrolysis in Non-Distended Bladder LP |

| ε-ATP | Increased | Baseline |

| ε-ADP | Increased | Baseline |

| ε-AMP | Unchanged | Unchanged |

Future Directions and Emerging Research Avenues for Etheno Adenosine Triphosphate

The unique fluorescent properties of etheno adenosine (B11128) triphosphate (ε-ATP) have established it as a valuable tool in biochemistry and cell biology. However, ongoing research continues to expand its applications and refine its utility. The future of ε-ATP research is poised to focus on several key areas, from the development of new and improved analogs to its integration into cutting-edge systems-level biological analyses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.